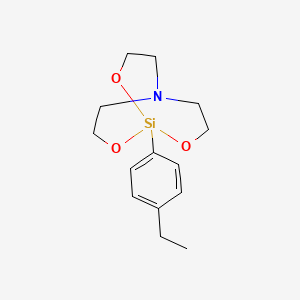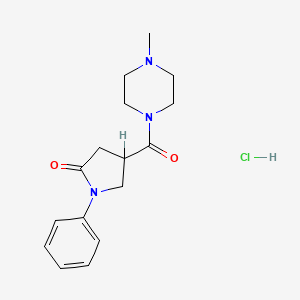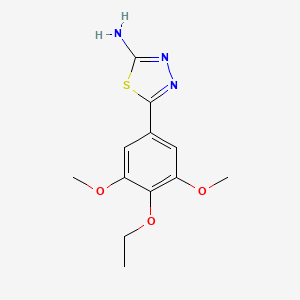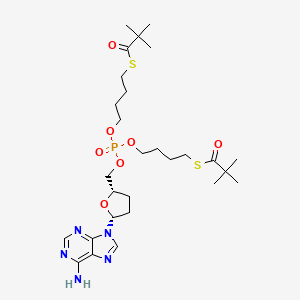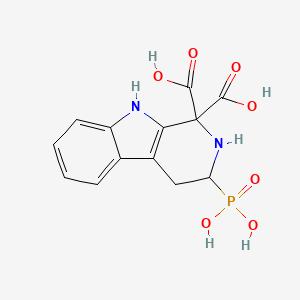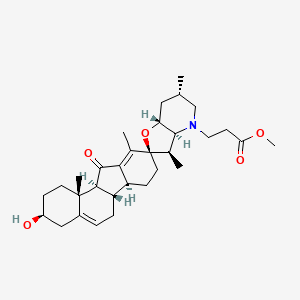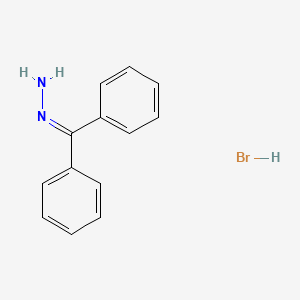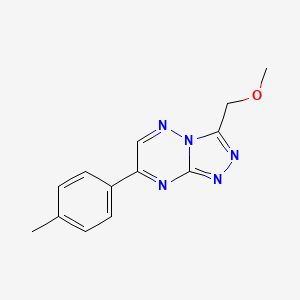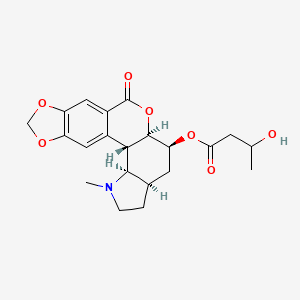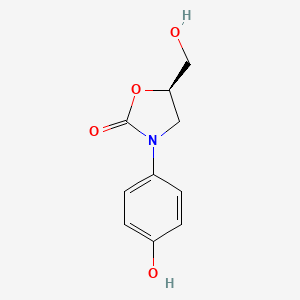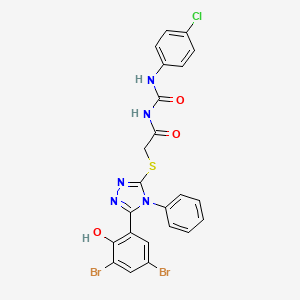
Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-” is a complex organic compound that features a combination of acetamide, chlorophenyl, dibromohydroxyphenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl isocyanate and 5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazole. These intermediates are then reacted under specific conditions to form the final compound. Common reagents and solvents used in these reactions include dichloromethane, dimethylformamide, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and triazole-containing molecules. Examples include:
- Acetamide, N-(4-chlorophenyl)-2-((5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
- Acetamide, N-(4-bromophenyl)-2-((5-(3,5-dichloro-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
Uniqueness
The uniqueness of “Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-” lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
97399-33-2 |
|---|---|
Molecular Formula |
C23H16Br2ClN5O3S |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]-2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H16Br2ClN5O3S/c24-13-10-17(20(33)18(25)11-13)21-29-30-23(31(21)16-4-2-1-3-5-16)35-12-19(32)28-22(34)27-15-8-6-14(26)7-9-15/h1-11,33H,12H2,(H2,27,28,32,34) |
InChI Key |
JKIXJJSZGTUSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


